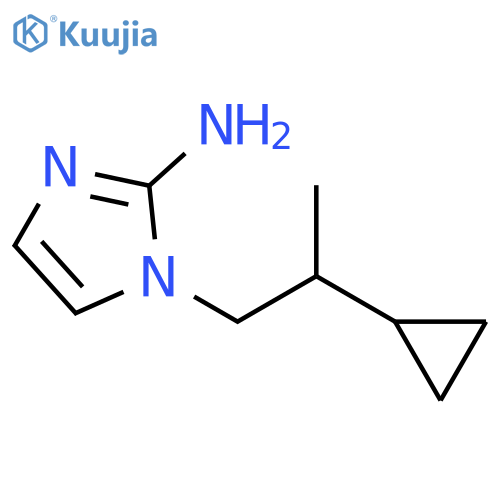

Cas no 1697428-65-1 (1-(2-cyclopropylpropyl)-1H-imidazol-2-amine)

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-Cyclopropylpropyl)imidazol-2-amine

- 1H-Imidazol-2-amine, 1-(2-cyclopropylpropyl)-

- 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine

- 1697428-65-1

- EN300-1113486

-

- インチ: 1S/C9H15N3/c1-7(8-2-3-8)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11)

- InChIKey: KERAQEQMPCDSAY-UHFFFAOYSA-N

- ほほえんだ: C1(N)N(CC(C2CC2)C)C=CN=1

計算された属性

- せいみつぶんしりょう: 165.126597491g/mol

- どういたいしつりょう: 165.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 321.1±25.0 °C(Predicted)

- 酸性度係数(pKa): 8.50±0.50(Predicted)

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1113486-1.0g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 1g |

$1599.0 | 2023-05-23 | ||

| Enamine | EN300-1113486-0.25g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1113486-0.05g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1113486-5.0g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 5g |

$4641.0 | 2023-05-23 | ||

| Enamine | EN300-1113486-1g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1113486-0.1g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1113486-5g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 5g |

$2650.0 | 2023-10-27 | |

| Enamine | EN300-1113486-2.5g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1113486-0.5g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1113486-10.0g |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine |

1697428-65-1 | 10g |

$6882.0 | 2023-05-23 |

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine 関連文献

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

1-(2-cyclopropylpropyl)-1H-imidazol-2-amineに関する追加情報

Comprehensive Guide to 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine (CAS No. 1697428-65-1): Properties, Applications, and Market Insights

1-(2-cyclopropylpropyl)-1H-imidazol-2-amine (CAS No. 1697428-65-1) is a specialized organic compound belonging to the imidazole derivative family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The presence of both cyclopropyl and imidazole moieties in its structure makes it a valuable intermediate for synthesizing novel bioactive molecules.

The molecular formula of 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine is C9H15N3, with a molecular weight of 165.24 g/mol. Its IUPAC name clearly describes the structure: an imidazole-2-amine substituted at the 1-position with a 2-cyclopropylpropyl group. This precise nomenclature helps researchers accurately identify and discuss the compound in scientific literature and patent applications.

Recent studies have explored the potential of imidazole derivatives like 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine in drug discovery programs. The compound's structure suggests possible interactions with biological targets, particularly in central nervous system disorders and inflammatory conditions. Researchers are particularly interested in how the cyclopropyl group might influence the compound's metabolic stability and binding affinity to target proteins.

In the agrochemical sector, 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine has shown promise as a precursor for developing new crop protection agents. The imidazole core is known to exhibit various biological activities, and modifications at the 2-position (amine group) and N1-position (cyclopropylpropyl side chain) can lead to compounds with specific pesticidal or herbicidal properties.

The synthesis of 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine typically involves multi-step organic reactions starting from commercially available imidazole derivatives. Key steps often include the introduction of the cyclopropyl moiety through appropriate alkylation or cyclization reactions, followed by protection and deprotection strategies to selectively functionalize the imidazole ring. Recent advances in green chemistry have led to more efficient synthetic routes with improved yields and reduced environmental impact.

From a physicochemical perspective, 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine is generally a solid at room temperature with moderate solubility in common organic solvents. The presence of both basic (amine) and weakly acidic (imidazole NH) sites in the molecule gives it interesting acid-base properties that can be exploited in formulation development. These characteristics are particularly relevant when considering the compound's potential pharmaceutical applications.

The global market for specialized imidazole derivatives like 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine has been growing steadily, driven by increasing R&D investments in both pharmaceutical and agrochemical sectors. Market analysts project continued growth as researchers discover new applications for these versatile compounds. The unique structural features of this particular derivative make it especially valuable for patent-protected applications in various industries.

Quality control and analytical characterization of 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Recent advancements in analytical technology have enabled more precise characterization of such complex molecules, including the detection and quantification of potential impurities.

Storage and handling of 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper ventilation, personal protective equipment, and appropriate container materials are recommended to maintain compound integrity and ensure user safety. The compound's stability under various conditions is an active area of investigation, particularly for potential commercial applications.

Future research directions for 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine include exploring its potential as a building block for more complex molecular architectures. The combination of cyclopropyl and imidazole pharmacophores in a single molecule offers numerous possibilities for structural modification and biological activity optimization. Computational chemistry and molecular modeling approaches are increasingly being employed to predict and design new derivatives with enhanced properties.

Environmental considerations for imidazole derivatives like 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine are becoming increasingly important in chemical development. Researchers are investigating the compound's biodegradation pathways and potential ecological impacts as part of responsible innovation in chemical synthesis. These studies are crucial for ensuring sustainable use of such compounds in industrial applications.

In conclusion, 1-(2-cyclopropylpropyl)-1H-imidazol-2-amine (CAS No. 1697428-65-1) represents an important class of imidazole derivatives with significant potential in multiple scientific and industrial domains. Its unique structural features, combined with the growing understanding of imidazole-based compounds in biological systems, position this molecule as a valuable tool for researchers across various disciplines. As synthetic methodologies advance and biological screening techniques become more sophisticated, the applications and importance of this compound are likely to expand further in the coming years.

1697428-65-1 (1-(2-cyclopropylpropyl)-1H-imidazol-2-amine) 関連製品

- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)

- 1391077-79-4(4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)

- 896347-03-8(6-methyl-2-2-(methylsulfanyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

- 20969-02-2(3-azabicyclo[3.2.1]octane hydrochloride)

- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)

- 2168899-74-7(5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine)

- 1174886-25-9(2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)

- 951984-87-5(9-3-(morpholin-4-yl)propyl-3-phenyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one)

- 2445750-28-5(methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)

- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)